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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylacetate (C10H12032) is a significant organic compound widely utilized in the
fragrance, flavor, and pharmaceutical industries. A thorough understanding of its
thermochemical properties is paramount for process design, safety analysis, and the
development of novel applications. This technical guide provides a comprehensive overview of
the available thermochemical data for ethyl phenylacetate, detailed experimental protocols for
its determination, and computational methodologies for its prediction.

Core Thermochemical and Physical Properties

A summary of the key physical and thermochemical properties of ethyl phenylacetate is
presented below. While experimental data for fundamental thermochemical quantities such as
the standard enthalpy of formation and standard molar entropy are not readily available in the
literature, this guide provides established methodologies for their determination.

Table 1: Physical Properties of Ethyl Phenylacetate
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Property Value Source(s)
Molecular Formula C10H1202 [1]
Molecular Weight 164.20 g/mol [1]
Melting Point -29.4 °C [1]
Boiling Point 229 °C (at 101.325 kPa) [2][3]
Density 1.03 g/mL (at 25 °C) [3]
Vapor Pressure 22.7 Pa (at 20 °C) [3]
Enthalpy of Vaporization
(AvapH) 46.13 kJ/mol

Table 2: Key Thermochemical Data for Ethyl Phenylacetate
Property Value Method

Standard Enthalpy of
Formation (liquid, 298.15 K)

Data not available

See Section 3.1 for

experimental protocol

Standard Molar Entropy (liquid,
298.15 K)

Data not available

See Section 4 for discussion

on determination

Heat Capacity, Cp (liquid)

Data not available

See Section 3.2 for

experimental protocol

Experimental Determination of Thermochemical

Properties

Precise experimental measurements are the cornerstone of accurate thermochemical data.

The following sections detail the standard methodologies for determining the key

thermochemical properties of liquid organic compounds like ethyl phenylacetate.

Standard Enthalpy of Formation via Combustion

Calorimetry
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The standard enthalpy of formation (AfH®) of an organic compound is typically determined
indirectly from its experimentally measured enthalpy of combustion (AcH®) using a bomb
calorimeter.

Experimental Protocol:

» Sample Preparation: A precisely weighed sample of high-purity ethyl phenylacetate is
placed in a crucible within a constant-volume bomb calorimeter. A known mass of a
combustion aid, such as benzoic acid, may be used to ensure complete combustion.

 Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a fuse wire is
connected to ignition electrodes, with its end in contact with the sample. The bomb is then
sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the
calorimeter's insulated container. The initial temperature of the water is recorded with high
precision.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is monitored and recorded at regular intervals
until it reaches a maximum and then begins to cool.

o Data Analysis: The heat capacity of the calorimeter system (Ccal) is determined by
calibrating with a standard substance of known enthalpy of combustion, such as benzoic
acid. The heat released by the combustion of the ethyl phenylacetate sample (qcomb) is
calculated from the observed temperature rise (AT) and the heat capacity of the calorimeter.

o Corrections: Corrections are applied for the heat of combustion of the fuse wire and any
auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the
bomb.

» Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at constant
volume (AcU°) is calculated from the corrected heat release and the molar mass of ethyl
phenylacetate. This is then converted to the standard enthalpy of combustion at constant
pressure (AcH®) using the relationship AH = AU + A(pV).
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» Calculation of Enthalpy of Formation: The standard enthalpy of formation of ethyl
phenylacetate is calculated from its standard enthalpy of combustion using Hess's Law,
incorporating the known standard enthalpies of formation of the combustion products (CO:z
and Hz20).

Heat Capacity Determination using Differential Scanning
Calorimetry (DSC)

The specific heat capacity (Cp) of liquid ethyl phenylacetate as a function of temperature can
be accurately determined using Differential Scanning Calorimetry (DSC), following a
standardized method such as ASTM E1269.[4]

Experimental Protocol (ASTM E1269):[4]

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using
certified reference materials (e.g., indium).

o Sample Preparation: A small, accurately weighed sample of ethyl phenylacetate (typically
5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is
used as a reference.

o Baseline Determination: A baseline scan is performed with empty sample and reference
pans to account for any instrumental asymmetry.

o Reference Material Scan: A scan is performed with a sapphire standard (a material with a
well-characterized heat capacity) to determine the heat flow response of the instrument.

o Sample Scan: The ethyl phenylacetate sample is subjected to a controlled temperature
program, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature
range. The heat flow to the sample relative to the reference is recorded.

o Data Analysis: The heat capacity of the ethyl phenylacetate sample is calculated by
comparing its heat flow curve to that of the sapphire standard and the baseline, taking into
account the masses of the sample and the standard. This provides the specific heat capacity
as a function of temperature.
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Computational Thermochemistry

In the absence of experimental data, computational quantum chemistry methods provide a
powerful tool for predicting the thermochemical properties of molecules.

High-Accuracy Composite Methods (e.g., G3MP2)

Gaussian-n (Gn) theories, such as G3MP2, are composite methods that approximate a high-
level, computationally expensive calculation by a series of lower-level calculations. These
methods are known to provide accurate predictions of enthalpies of formation for a wide range
of organic molecules. The G3MP2 method involves geometry optimization and frequency
calculations at the B3LYP/6-31G(d) level, followed by a series of single-point energy
calculations at higher levels of theory with larger basis sets. The final energy is a weighted sum
of these individual calculations, designed to cancel out errors and approximate a highly
accurate result.

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a good balance between computational cost and
accuracy for determining the thermochemical properties of medium-sized organic molecules
like ethyl phenylacetate. The B3LYP functional combined with a Pople-style basis set, such as
6-31G*, is a widely used and well-validated combination for such calculations.[5][6][7] DFT
calculations can be used to determine optimized molecular geometries, vibrational frequencies
(which are used to calculate thermal corrections to the enthalpy and entropy), and electronic
energies. From these, the standard enthalpy of formation and standard molar entropy can be
derived.

Workflow for Thermochemical Data Determination

The logical flow for obtaining comprehensive thermochemical data for ethyl phenylacetate
involves a combination of experimental and computational approaches.
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Experimental Determination

High-Purity Ethyl Phenylacetate Sample

Computational Prediction

Molecular Structure of Ethyl Phenylacetate
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Caption: Workflow for obtaining thermochemical data for ethyl phenylacetate.

Conclusion

This technical guide has summarized the available physical properties of ethyl phenylacetate
and outlined the standard experimental and computational methodologies for determining its
key thermochemical data. While a complete set of experimentally validated thermochemical
parameters is not currently available in the public domain, the protocols and computational
approaches described herein provide a clear pathway for researchers and industry
professionals to obtain this critical information. The continued pursuit of accurate
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thermochemical data for compounds like ethyl phenylacetate is essential for advancing
chemical process technology and ensuring safe and efficient industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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